molecular formula C9H12N2O2 B6267450 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid CAS No. 1697508-22-7

2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6267450
CAS No.: 1697508-22-7
M. Wt: 180.2
InChI Key:
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Description

2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C9H12N2O2 . This compound features a cyclopropane ring substituted with a carboxylic acid group and a pyrazole ring substituted with an ethyl group. The presence of both the cyclopropane and pyrazole rings makes this compound interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated with ethyl halide to introduce the ethyl group at the 1-position.

    Cyclopropanation: The ethyl-substituted pyrazole is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, under basic conditions.

    Carboxylation: Finally, the cyclopropane ring is carboxylated using carbon dioxide in the presence of a strong base to form the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
  • 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide
  • 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate

Uniqueness

2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane and pyrazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

1697508-22-7

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

70

Origin of Product

United States

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